异恶唑-5-甲醛

描述

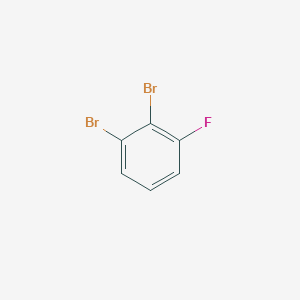

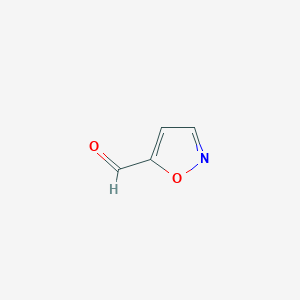

Isoxazole-5-carbaldehyde is a compound with the molecular formula C4H3NO2 . It is also known by other names such as 1,2-oxazole-5-carbaldehyde, 5-Isoxazolecarboxaldehyde, and 5-Formylisoxazole .

Molecular Structure Analysis

The molecular structure of Isoxazole-5-carbaldehyde can be represented by the InChI string: InChI=1S/C4H3NO2/c6-3-4-1-2-5-7-4/h1-3H . The compound has a molecular weight of 97.07 g/mol . The compound has a topological polar surface area of 43.1 Ų and a complexity of 74.1 .Chemical Reactions Analysis

Isoxazole and its derivatives have been found to undergo a variety of chemical reactions . For instance, aldehydes react with primary nitro compounds in a 1:2 molar ratio to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .Physical And Chemical Properties Analysis

Isoxazole-5-carbaldehyde has a molecular weight of 97.07 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 97.016378338 g/mol .科学研究应用

Synthesis of Anti-Cancer Agents

Isoxazole-5-carbaldehyde serves as a precursor in the synthesis of isoxazole-5-one derivatives. These derivatives, when possessing a substituted pyrrole ring, have shown promising anti-cancer activities. For instance, magnetic sulfonated polysaccharides have been used as catalysts for the synthesis of these derivatives, which were then tested against colon and breast cancer cells, revealing significant anti-cancer potential .

Drug Discovery

The isoxazole ring is a common moiety in many commercially available drugs due to its significant biological activity. Isoxazole-5-carbaldehyde can be utilized in metal-free synthetic routes to create isoxazoles, which are crucial in drug discovery. These functionalized isoxazoles exhibit a range of biological activities, including anti-cancer, HDAC inhibitory, antioxidant, antibacterial, and antimicrobial properties .

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, isoxazole-5-carbaldehyde is used to create diverse heterocyclic scaffolds. These scaffolds are essential for medicinal chemists as they expand the drug-like chemical space and bind to biological targets based on their chemical diversity. The synthesis of these scaffolds accelerates the drug discovery process .

Catalysis

Isoxazole-5-carbaldehyde is involved in catalytic reactions that lead to the formation of heterocyclic rings. These reactions are particularly interesting due to the biological and medicinal importance of isoxazole derivatives. They also have applications in optical and photochromic processes .

Nanocatalysis

The compound plays a role in the development of nanocatalysts. For example, magnetized substrates containing isoxazole derivatives facilitate the separation process and reusability of catalytic systems, improving the efficiency of the catalyst structure .

Pharmaceutical Properties

Isoxazole derivatives synthesized from isoxazole-5-carbaldehyde have a broad spectrum of pharmaceutical properties. They have been identified as having tyrosine inhibitory and antitumor activity, making them valuable targets in pharmaceutical research .

作用机制

Target of Action

Isoxazole-5-carbaldehyde and its derivatives primarily target acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

Isoxazole-5-carbaldehyde interacts with AChE, inhibiting its activity . The molecular docking studies have shown that these compounds interact with the active site of AChE . This interaction prevents the breakdown of acetylcholine, thereby increasing its availability and prolonging its action.

Biochemical Pathways

The primary biochemical pathway affected by Isoxazole-5-carbaldehyde is the cholinergic pathway . By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific physiological context.

Result of Action

The inhibition of AChE by Isoxazole-5-carbaldehyde leads to an increase in acetylcholine levels, which can affect various physiological processes. For instance, it has been suggested that these compounds could be potential treatments for early stages of Alzheimer’s disease , where enhancing cholinergic transmission could help alleviate symptoms.

未来方向

Isoxazole and its derivatives have been constantly evaluated and used in many biological applications for a decade . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The development of environmentally friendly strategies for the synthesis of organic compounds is a fundamental key to synthetic chemistry .

属性

IUPAC Name |

1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2/c6-3-4-1-2-5-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIPOZWLYGLXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618397 | |

| Record name | 1,2-Oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazole-5-carbaldehyde | |

CAS RN |

16401-14-2 | |

| Record name | 1,2-Oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of phenylisoxazole isonicotinylhydrazone derivatives?

A1: Phenylisoxazole isonicotinylhydrazone derivatives have demonstrated moderate in vitro antitubercular activity against the Mycobacterium tuberculosis standard strain H37Rv (ATCC-27294). Notably, compounds with a 4'-methoxy (compound 6) or 4'-methyl (compound 7) substituent on the phenyl ring exhibited higher cytotoxicity against the resistant strain TB DM97 compared to isoniazid. []

Q2: How does the structure of phenylisoxazole isonicotinylhydrazone derivatives impact their antitubercular activity?

A2: The position and nature of substituents on the phenyl ring of phenylisoxazole isonicotinylhydrazone derivatives influence their antitubercular activity. For instance, compounds 6 (X = 4'-OCH3) and 7 (X = 4'-CH3) displayed greater cytotoxicity against the resistant TB DM97 strain compared to isoniazid. This suggests that modifications at the 4' position of the phenyl ring may be crucial for enhancing activity against resistant strains. [] Additionally, 2D NMR and computational calculations revealed that these compounds adopt a trans(E) isomeric form in solution, which may contribute to their biological activity. []

Q3: Can Isoxazole-5-carbaldehyde be utilized in the synthesis of other heterocyclic compounds?

A3: Yes, Isoxazole-5-carbaldehyde serves as a versatile building block for synthesizing diverse heterocyclic compounds. One example is its application in a molybdenum-mediated synthesis of 5-mono and 4,5-disubstituted 1H-pyrrole-2,3-diones. This reaction utilizes Mo(CO)6 in wet acetonitrile to achieve formal isomerization of the Isoxazole-5-carbaldehyde, leading to the formation of the desired pyrrole-2,3-diones. [] These compounds can then be further derivatized, highlighting the utility of Isoxazole-5-carbaldehyde in constructing complex heterocyclic frameworks.

Q4: What are the spectroscopic characteristics of 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde?

A4: While the provided abstract for 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde [] focuses on its crystal structure, it mentions that all bond lengths and angles are within normal ranges. Complete spectroscopic characterization would typically involve techniques like FT-IR, 1H-NMR, and 13C-NMR, which are not detailed in the abstract.

Q5: What is the role of SiO2 in the synthesis of bis(indolyl)methanes using isoxazole-5-carbaldehydes?

A5: SiO2 acts as a solid support and catalyst in the efficient, solvent-free synthesis of bis(indolyl)methanes from 3-substituted isoxazole-5-carbaldehydes and indole under microwave irradiation. [] The SiO2 is believed to facilitate the reaction by providing a large surface area for the reactants to interact and by absorbing microwave energy, thereby accelerating the reaction rate. This method allows for the synthesis of novel bis(indolyl)methanes containing an isoxazole ring in excellent yields. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)

![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)